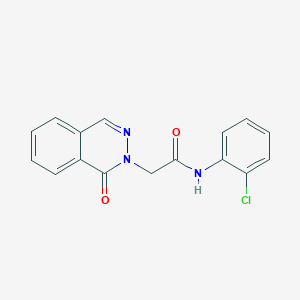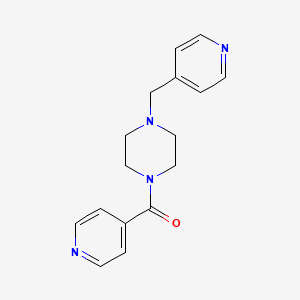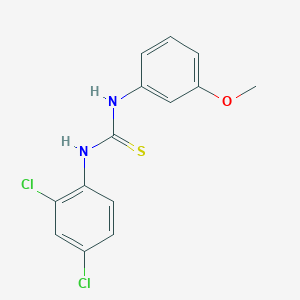![molecular formula C15H16O3 B5772436 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5772436.png)
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as IPC, is a synthetic compound that has been widely studied for its potential therapeutic applications. IPC belongs to the class of chromene derivatives and has been found to possess a range of biological activities.
Mechanism of Action
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its biological effects through multiple mechanisms, including the inhibition of NF-κB signaling, the activation of Nrf2 signaling, and the modulation of autophagy. 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory genes. 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one also activates the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress. In addition, 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to modulate autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis.
Biochemical and Physiological Effects:
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, neuroprotective, and anti-oxidant properties. 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to inhibit the production of inflammatory cytokines and reduce the activation of inflammatory pathways, making it a promising candidate for the treatment of inflammatory diseases. 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to exhibit anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to protect neurons against oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized. However, 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one research, including the development of novel 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one derivatives with improved pharmacological properties, the investigation of 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's potential as a therapeutic agent for various diseases, and the elucidation of 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's mechanisms of action. Additionally, the development of new methods for synthesizing 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and improving its solubility and bioavailability will be important for advancing 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one research.
Synthesis Methods
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized using a variety of methods, including the reaction of 3-formylchromone with isopropyl alcohol in the presence of a catalyst. The yield of 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be improved by optimizing the reaction conditions, such as the temperature, time, and concentration of reactants.
Scientific Research Applications
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and neuroprotective effects. 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to inhibit the production of inflammatory cytokines and reduce the activation of inflammatory pathways, making it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-9(2)17-10-6-7-12-11-4-3-5-13(11)15(16)18-14(12)8-10/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMZNWFVSWDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(4-propyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B5772366.png)




![2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5772400.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5772414.png)




![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5772454.png)

![ethyl 2-[2-(dimethylamino)vinyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5772473.png)